Ec2la is classified as a cannabinoid receptor ligand, specifically targeting the CB2 receptor. It has been synthesized and characterized in laboratory settings, making it a subject of interest in medicinal chemistry and pharmacology. The compound is sourced from specialized chemical suppliers such as Tocris Bioscience, which provides detailed information on its availability and applications in research .
The synthesis of Ec2la involves several organic chemistry techniques. While specific synthetic pathways may vary, common methods include:
The detailed methodologies for synthesizing Ec2la can be found in related studies that focus on the design and biological evaluation of similar compounds targeting cannabinoid receptors .
Ec2la's molecular structure features specific functional groups that confer its biological activity. The structural formula includes:
The precise molecular formula and three-dimensional conformation can be derived from computational modeling studies or X-ray crystallography data available in scientific literature.
Ec2la participates in several chemical reactions that are crucial for its activity:
Such analyses provide insights into the compound's potential therapeutic applications and safety profile .
The mechanism of action for Ec2la primarily involves its interaction with the CB2 receptor. Upon binding:
Data from pharmacological studies elucidate these mechanisms, highlighting potential pathways affected by Ec2la.
Ec2la exhibits specific physical and chemical properties that are essential for its functionality:
These properties are typically characterized through standardized analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).
Ec2la has potential applications in various scientific fields:
Structural and Functional Basis
CB2 is a Class A G protein-coupled receptor (GPCR) featuring seven transmembrane domains, an extracellular N-terminus, and intracellular C-terminus. It shares 44% homology with CB1 but exhibits distinct ligand-binding pockets—notably residues S3.31 and F5.46, which confer subtype selectivity [6]. CB2 primarily couples to Gαi/o proteins, inhibiting adenylyl cyclase and reducing cAMP. Concurrently, Gβγ subunits activate MAPK/ERK pathways, modulating cell migration and immune responses [1] [6]. Under physiological conditions, CB2 expression is low in the CNS but highly inducible in microglia, macrophages, and peripheral immune cells during inflammation [1] [10]. This inducibility underpins its therapeutic appeal.
Disease Mechanisms and Preclinical Applications
Neuroinflammation and Pain: CB2 activation suppresses neuroinflammatory cascades in microglia by downregulating toll-like receptors (TLRs), ERK1/2 phosphorylation, and pro-inflammatory cytokines (e.g., TNF-α, IL-1β). In neuropathic pain models, CB2 agonists like MDA7 reverse mechanical allodynia and normalize spinal glutamatergic signaling [1].
Table 1: CB2-Targeted Therapies in Preclinical Models
Disease Area | Model System | Key CB2 Agonist Effects | Reference |
---|---|---|---|
Neuropathic Pain | Paclitaxel-induced neuropathy | Reduced TLR2/CB2 expression; attenuated ERK1/2 activation | [1] |
Diabetic Retinopathy | Streptozotocin-diabetic mice | Decreased retinal ICAM-1/VCAM-1; suppressed NF-κB translocation and leukocyte adhesion | [2] |
Colon Cancer | ApcMin/+ mice | Reduced adenoma burden; increased CD8+ T cells; decreased IL-6 and myeloid-derived suppressor cells | [10] |
Alzheimer’s Disease | Post-mortem human tissue | CB2 upregulation in plaque-associated microglia; promoted amyloid clearance in models | [1] |
Oncology: CB2 activation exerts antitumor effects via dual immunomodulation and direct apoptosis. In colon cancer, the endogenous CB2 agonist osteogenic growth peptide (OGP) reduced adenoma counts by 40% in ApcMin/+ mice, suppressed IL-6/IL-4, and diminished tumor-promoting myeloid cells [10]. Similarly, synthetic CB2 agonists inhibit cancer cell proliferation and angiogenesis in gliomas and hepatocellular carcinoma [5] [7].
Immunomodulation: CB2 agonism attenuates inflammatory cascades in immune cells. HU-308 and CB65 inhibited TNFα-induced adhesion molecule expression (ICAM-1, VCAM-1) in retinal endothelial cells, mitigating diabetic retinopathy progression [2].
Allosteric vs. Orthosteric Targeting
Orthosteric ligands bind the endogenous agonist site, competitively inhibiting natural signaling. In contrast, allosteric modulators bind topographically distinct sites, inducing conformational changes that fine-tune receptor responsiveness. Positive allosteric modulators (PAMs) enhance agonist efficacy and/or potency; negative allosteric modulators (NAMs) suppress it [3] [9].
Table 2: Comparing CB2 Receptor Modulation Strategies
Modulator Type | Mechanism | Advantages | Limitations |
---|---|---|---|
Orthosteric Agonist | Direct activation of ligand-binding site | High efficacy; predictable PK/PD | Off-target effects (e.g., CB1 cross-reactivity) |
PAM (e.g., Ec2la) | Enhances endogenous agonist affinity/efficacy | Subtype selectivity; physiological effect preservation | Context-dependent efficacy |
Inverse Agonist | Stabilizes inactive receptor state | Suppresses constitutive activity | May disrupt basal tone |
Pharmacological Benefits of PAMs
Ec2la exemplifies CB2 PAM advantages:
However, complex pharmacology exists. Ec2la exhibits assay-dependent profiles—acting as an allosteric inverse agonist in phosphoinositide hydrolysis assays while showing mixed agonist/NAM activity at CB1 in GIRK assays [4]. This underscores the necessity of validating modulator effects across multiple functional readouts.
Discovery and Characterization
Ec2la (CAS 2244579-87-9) was first identified by Gado et al. (2019) in a screen for CB2-selective allosteric enhancers [3]. Key milestones include:
Molecular Interactions and Efficacy
Ec2la stabilizes CB2 in a conformation that increases orthosteric agonist affinity. Docking studies suggest interactions with transmembrane helices 2 and 3, potentially involving residues critical for G protein coupling [8]. In vivo, Ec2la (1–10 mg/kg) reversed mechanical allodynia in nerve-injury models without motor side effects, validating target engagement [3].
Table 3: Ec2la Research Timeline and Key Findings
Year | Study Focus | Key Outcomes | Citation |
---|---|---|---|
2019 | Initial discovery | Identified as CB2 PAM; in vivo antinociception in neuropathic pain | [3] |
2024 | In vitro pharmacology | Demonstrated inverse agonism at CB2; mixed CB1 modulation | [4] |
2025 | Computational modeling | Predicted allosteric binding site; structural motifs for CB2 selectivity | [8] |
2025 | Cancer immunotherapy | Validated CB2 PAMs as adjuvants for immune checkpoint therapy | [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7